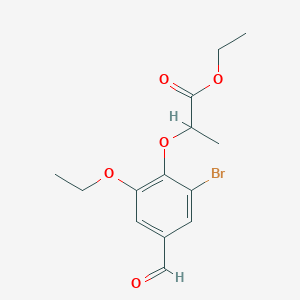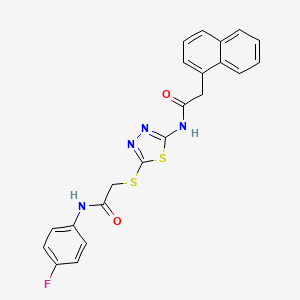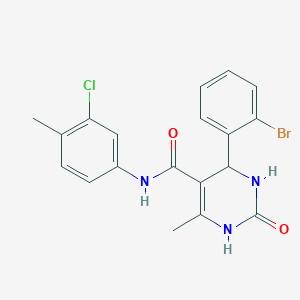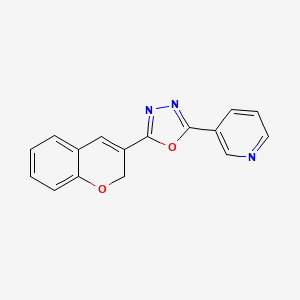![molecular formula C14H15N3O4S B2588887 3-[2-(3-Methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetylamino]-benzoic acid CAS No. 514182-28-6](/img/structure/B2588887.png)
3-[2-(3-Methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetylamino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for the similar compound is1S/C7H10N2O3S/c1-8-7-9(2)6(12)4(13-7)3-5(10)11/h4H,3H2,1-2H3,(H,10,11)/b8-7- . This indicates the presence of a thiazolidine core, which is a heterocyclic compound that includes a ring of four carbon atoms and one sulfur atom . Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.23 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the potential of derivatives related to 3-[2-(3-Methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetylamino]-benzoic acid in combating microbial infections. Studies on novel series of compounds derived from various benzoic acids, including those with thiazolidinone frameworks, have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as antifungal activity against species like Aspergillus fumigatus and Candida albicans. These findings suggest the compound's relevance in developing new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022; Hosamani & Shingalapur, 2011).
Synthesis of Novel Compounds
The versatility of this compound and its derivatives has been harnessed in synthesizing novel compounds with potential biological activities. For instance, microwave-assisted synthesis techniques have been employed to generate new thiazolidinone derivatives with enhanced antimicrobial properties, showcasing the compound's utility in facilitating rapid and efficient chemical synthesis (Sodha et al., 2003).
Anticancer Potential
Research into 4-thiazolidinones containing the benzothiazole moiety, a related structural class, has revealed anticancer activity across various cancer cell lines, including leukemia, melanoma, and lung cancer. This indicates the broader potential of thiazolidinone derivatives in oncology research and the development of new anticancer therapies (Havrylyuk et al., 2010).
Antidegenerative Effects
Some derivatives have been evaluated for their antidegenerative effects on human chondrocyte cultures, demonstrating the ability to block cartilage destruction processes. This suggests potential applications in treating osteoarthritis and related degenerative diseases by inhibiting key enzymes involved in cartilage breakdown (Panico et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-15-14-17(2)12(19)10(22-14)7-11(18)16-9-5-3-4-8(6-9)13(20)21/h3-6,10H,7H2,1-2H3,(H,16,18)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYIEBDUBABEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2588813.png)




![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2588819.png)
![N-(1-cyanocyclopentyl)-2-[(3-oxobutan-2-yl)sulfanyl]acetamide](/img/structure/B2588821.png)
![4-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2588823.png)
